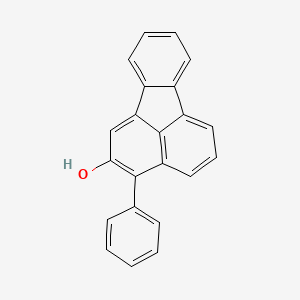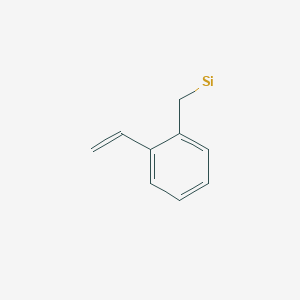
CID 18793189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 18793189 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Méthodes De Préparation
The preparation of CID 18793189 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to produce the compound on a larger scale. The preparation methods typically involve the use of high-quality reagents and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
CID 18793189 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms.
Applications De Recherche Scientifique
CID 18793189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, the compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of CID 18793189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the use of the compound in different fields.
Comparaison Avec Des Composés Similaires
CID 18793189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific applications and effects. Some of the similar compounds include those with related chemical structures or those used in similar research applications. Comparing these compounds helps to understand the advantages and limitations of this compound and its potential for future research and development.
Propriétés
Numéro CAS |
141456-91-9 |
|---|---|
Formule moléculaire |
C9H9Si |
Poids moléculaire |
145.25 g/mol |
InChI |
InChI=1S/C9H9Si/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 |
Clé InChI |
QMGVYEBLKAVIIB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


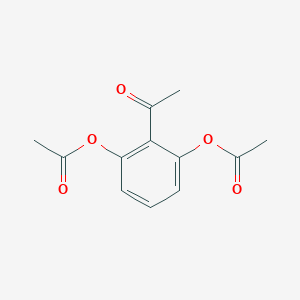
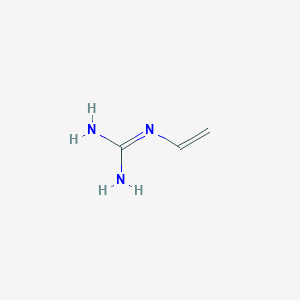
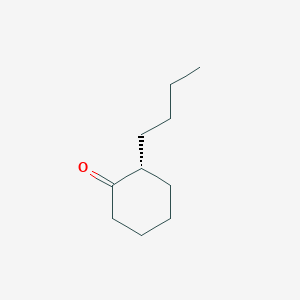
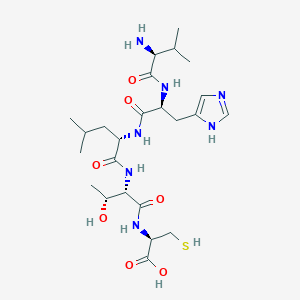

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)




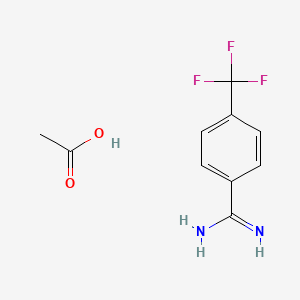

![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
